2-Fluoro-N-methylpyridin-3-amine: Structural Profiling, Synthetic Methodologies, and Medicinal Chemistry Applications
As modern drug discovery increasingly relies on highly functionalized heterocyclic scaffolds, 2-fluoro-N-methylpyridin-3-amine (CAS: 1610667-12-3) has emerged as a critical building block. This in-depth technical guide p...
Author: BenchChem Technical Support Team. Date: April 2026
As modern drug discovery increasingly relies on highly functionalized heterocyclic scaffolds, 2-fluoro-N-methylpyridin-3-amine (CAS: 1610667-12-3) has emerged as a critical building block. This in-depth technical guide provides a comprehensive analysis of its physicochemical properties, the mechanistic rationale behind its structural features, and a self-validating protocol for its synthesis and integration into pharmaceutical pipelines.
Physicochemical Profiling
Understanding the baseline quantitative data of 2-fluoro-N-methylpyridin-3-amine is essential for predicting its behavior in both synthetic workflows and biological systems. The compound typically presents as a solid, semi-solid, or liquid depending on ambient conditions and purity levels, and requires strict storage parameters to maintain its integrity.
Table 1: Core Quantitative and Physical Data
Property
Value / Specification
Chemical Name
2-Fluoro-N-methylpyridin-3-amine
CAS Number
1610667-12-3
Molecular Formula
C₆H₇FN₂
Molecular Weight
126.13 g/mol
InChI Key
DCDWXMAZQUJTRT-UHFFFAOYSA-N
Physical Form
Solid, semi-solid, or liquid
Storage Conditions
2–8°C, keep in dark place, inert atmosphere
Hazard Statements
H302, H315, H318, H335 (Danger)
Data sourced from .
Structural & Mechanistic Analysis in Medicinal Chemistry
The utility of 2-fluoro-N-methylpyridin-3-amine in drug development is not coincidental; it is driven by precise electronic and steric modifications that optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
The Ortho-Fluorine Effect
The introduction of a highly electronegative fluorine atom at the C2 position (ortho to the pyridine nitrogen) serves multiple mechanistic purposes:
pKa Modulation: The inductive electron-withdrawing effect of fluorine significantly lowers the basicity of the pyridine nitrogen. This reduces the fraction of ionized drug at physiological pH, thereby enhancing passive membrane permeability and oral bioavailability.
Metabolic Shielding: The C2 position of pyridine rings is highly susceptible to oxidation by Cytochrome P450 enzymes. Fluorination acts as a metabolic block, increasing the half-life of the downstream active pharmaceutical ingredient (API).
N-Methylation as a Conformational Lock
The secondary amine at the C3 position provides a versatile vector for functionalization. More importantly, the N-methyl group introduces specific steric bulk. When integrated into a larger drug molecule, this methyl group restricts bond rotation, effectively "locking" the molecule into a bioactive conformation. This is particularly valuable in the design of kinase inhibitors, where precise alignment within the ATP-binding pocket is required.
These structural advantages make halogenated pyridine derivatives highly sought after for (such as Suzuki or Buchwald-Hartwig couplings) to construct complex biaryl structures[1]. Notably, this specific scaffold has been utilized in the patent literature, such as in the development of novel for targeted oncology applications[2].
Synthetic Workflow and Self-Validating Protocol
To utilize 2-fluoro-N-methylpyridin-3-amine effectively, researchers must either source it at high purity or synthesize it via a robust pathway. The most reliable method is the Palladium-catalyzed Buchwald-Hartwig amination of 3-bromo-2-fluoropyridine.
Fig 1. Synthetic workflow and downstream application of 2-fluoro-N-methylpyridin-3-amine.
Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the in-process validation metrics.
Step 1: Reagent Preparation & Degassing
Action: In an oven-dried Schlenk flask, combine 3-bromo-2-fluoropyridine (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), BINAP (0.1 eq), and Cesium carbonate (Cs₂CO₃, 2.0 eq) in anhydrous Toluene.
Causality: BINAP is selected as a bidentate ligand with a large bite angle, which forces the Pd-center into a geometry that accelerates the reductive elimination step—a critical requirement when dealing with electron-deficient fluoropyridines.
Validation Check: Purge the system with Argon for 15 minutes. Self-Validation: The exclusion of oxygen is successful if the solution maintains a stable color upon the addition of the catalyst, preventing the oxidation of the active Pd(0) species back to inactive Pd(II).
Step 2: Amine Addition & Catalytic Activation
Action: Add methylamine (2.0 M in THF, 1.5 eq) via syringe. Seal the tube and heat the reaction mixture to 90°C for 12 hours.
Causality: Heating provides the necessary activation energy for the oxidative addition of the strong C-Br bond into the Pd(0) complex.
Validation Check: Take a 10 µL aliquot at 6 hours and 12 hours for LC-MS analysis. Self-Validation: The reaction is deemed complete when the starting material peak (m/z ~176) is entirely consumed, and the product mass (m/z 127 [M+H]⁺) dominates the chromatogram.
Step 3: Workup & Extraction
Action: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄.
Causality: The aqueous wash efficiently removes the inorganic base (Cs₂CO₃) and any unreacted methylamine, shifting the equilibrium and preparing the crude for chromatography.
Validation Check: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). Self-Validation: UV visualization (254 nm) must show a distinct, newly formed spot with a lower Rf value than the starting material, confirming successful extraction.
Step 4: Final Purification & Structural Confirmation
Action: Concentrate the organic layer under reduced pressure and purify via flash column chromatography (silica gel).
Validation Check: Submit the purified compound for ¹H NMR (CDCl₃). Self-Validation: The synthesis is successful only if the NMR spectrum explicitly shows a doublet at ~2.8 ppm (integrating to 3H, corresponding to the N-methyl group) and the characteristic coupling patterns of the two remaining pyridine protons.
References
Molaid Chemical Directory
Title: 2-fluoro-N-methylpyridin-3-amine - CAS 1610667-12-3 (Ref: Ignyta Patent US20150274720A1)
Source: Molaid
URL:[Link]
An In-depth Technical Guide to 2-fluoro-N-methylpyridin-3-amine: CAS Number and Safety Data Sheet
For Researchers, Scientists, and Drug Development Professionals Introduction 2-fluoro-N-methylpyridin-3-amine is a fluorinated pyridine derivative of increasing interest within the fields of medicinal chemistry and drug...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-fluoro-N-methylpyridin-3-amine is a fluorinated pyridine derivative of increasing interest within the fields of medicinal chemistry and drug discovery. Its structural motifs are prevalent in a variety of biologically active compounds, making it a valuable building block for the synthesis of novel therapeutic agents. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive overview of the essential technical data for 2-fluoro-N-methylpyridin-3-amine, with a primary focus on its chemical identity and a detailed safety profile to ensure its safe handling and use in a research and development setting.
Chemical Identity
A precise understanding of a compound's identity is fundamental for all scientific endeavors. The following table summarizes the key identifiers for 2-fluoro-N-methylpyridin-3-amine.
Safety Data Sheet (SDS) - A Comprehensive Analysis
Hazard Identification
2-fluoro-N-methylpyridin-3-amine is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:
Immediate and appropriate first-aid is crucial in the event of exposure.
Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing. Seek immediate medical attention.[2]
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek immediate medical attention.[2]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[2]
Handling and Storage
The causality behind proper handling and storage procedures is to minimize the risk of exposure and maintain the chemical's integrity.
Handling:
Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust or vapors.[4]
Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (see Section 4).[4]
Use non-sparking tools and take precautionary measures against static discharge.[3]
Do not eat, drink, or smoke in the handling area.[4]
Storage:
Keep the container tightly closed in a dry, cool, and well-ventilated place.
Store in an inert atmosphere.
Recommended storage temperature is 2-8°C.
Keep away from incompatible materials such as strong oxidizing agents.
Personal Protective Equipment (PPE)
A self-validating system of personal protection is essential when working with this compound.
Protection Type
Specific Equipment
Rationale
Eye and Face Protection
Chemical safety goggles with side-shields (conforming to EN166 or NIOSH standards). A face shield should be worn when there is a risk of splashing.
To protect against serious eye damage from splashes or dust.[4]
Skin Protection
Chemical-resistant gloves (e.g., nitrile rubber), inspected before use. A flame-retardant lab coat, fully buttoned, with long pants and closed-toe shoes.
To prevent skin contact, which can cause irritation and is harmful.[4]
Respiratory Protection
Use in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator with appropriate cartridges should be used.
To avoid inhalation, which is harmful and may cause respiratory irritation.[4]
Experimental Protocols: Safe Handling Workflow
The following workflow outlines the essential steps for safely handling 2-fluoro-N-methylpyridin-3-amine in a laboratory setting.
Safe Handling Workflow for 2-fluoro-N-methylpyridin-3-amine
Toxicological and Ecological Information
Toxicological Information: Detailed toxicological studies for 2-fluoro-N-methylpyridin-3-amine are not widely published. However, based on its GHS classification, it is considered to have acute toxicity if swallowed, inhaled, or in contact with skin.[1] The primary target organs for single-exposure toxicity are the respiratory system.[1]
Ecological Information: There is no specific data available regarding the ecological effects of this compound. It is crucial to prevent its release into the environment, as its impact on aquatic and terrestrial life is unknown.
Disposal Considerations
Proper disposal is a critical aspect of laboratory safety and environmental protection.
Waste Disposal: All waste containing 2-fluoro-N-methylpyridin-3-amine should be treated as hazardous waste. It should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[5]
Contaminated Packaging: Dispose of contaminated packaging as unused product in a designated hazardous waste container.[5]
Conclusion
2-fluoro-N-methylpyridin-3-amine is a valuable research chemical with significant potential in drug discovery. However, its hazardous properties necessitate a thorough understanding and implementation of stringent safety protocols. This guide provides a foundational understanding of its chemical identity and a comprehensive safety profile based on available data. Researchers, scientists, and drug development professionals must exercise due diligence in handling, storing, and disposing of this compound to ensure a safe and compliant laboratory environment.
References
NextSDS. 2-fluoro-N-methylpyridin-3-amine — Chemical Substance Information. [Link]
An In-Depth Technical Guide to the Early-Stage Pharmacokinetic Profiling of 2-fluoro-N-methylpyridin-3-amine
Introduction: The Imperative of Early Pharmacokinetic Assessment In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a guiding mantra. A significant portion of drug candidate attrition...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative of Early Pharmacokinetic Assessment
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a guiding mantra. A significant portion of drug candidate attrition can be attributed to suboptimal pharmacokinetic (PK) properties, which encompass the absorption, distribution, metabolism, and excretion (ADME) of a compound within an organism.[1][2] Therefore, a thorough and early characterization of a candidate's PK profile is not merely a procedural step but a strategic imperative. It allows for the timely identification of liabilities, guides medicinal chemistry efforts to optimize molecular properties, and ultimately increases the probability of advancing a successful therapeutic agent.[1][3]
This guide provides a comprehensive technical framework for the early-stage pharmacokinetic profiling of a novel small molecule, exemplified by 2-fluoro-N-methylpyridin-3-amine. As a Senior Application Scientist, the following narrative is structured not as a rigid protocol, but as a logical, causality-driven exploration of the essential studies, their underlying principles, and their practical execution. We will delve into the "why" behind each experimental choice, ensuring a self-validating system of inquiry that builds a robust data package for informed decision-making.
Part 1: Foundational Physicochemical Characterization
Before any biological assays are undertaken, a fundamental understanding of the intrinsic physicochemical properties of 2-fluoro-N-methylpyridin-3-amine is paramount. These properties govern its behavior in biological systems and can significantly impact the reliability and interpretation of subsequent ADME data.[4][5]
Core Physicochemical Assays
A critical initial step is to profile the starting material to identify lead candidates.[6] Key physicochemical characteristics to be determined include:
Solubility: The aqueous solubility of a compound is a critical determinant of its oral absorption. Poor solubility can be a major hurdle for developing an orally bioavailable drug.[5]
Lipophilicity (LogD/LogP): This parameter describes the partitioning of a compound between an aqueous and a lipid phase and is a key predictor of its ability to cross biological membranes.[5]
pKa: The ionization constant(s) of a molecule influence its solubility and permeability across different pH environments in the body, such as the gastrointestinal tract.[7]
Table 1: Hypothetical Physicochemical Properties of 2-fluoro-N-methylpyridin-3-amine
Parameter
Method
Result
Implication
Kinetic Solubility
Nephelometry
150 µM at pH 7.4
Moderate solubility, suggesting oral absorption may be feasible.
Thermodynamic Solubility
Shake-flask
125 µM at pH 7.4
Confirms moderate intrinsic solubility.
Lipophilicity (LogD)
Potentiometric
2.1 at pH 7.4
Indicates good potential for membrane permeability.
pKa (basic)
UV-spectrophotometry
4.8
The compound will be partially ionized in the stomach and largely unionized in the intestine.
Part 2: In Vitro ADME Profiling: A Mechanistic First Look
In vitro ADME assays serve as the workhorse of early drug discovery, providing rapid and cost-effective insights into a compound's likely in vivo behavior.[3][8] These assays are designed to assess key dispositional properties in a controlled, high-throughput manner.
Permeability Assessment: The Caco-2 Monolayer Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[9][10] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key drug transporters, mimicking the epithelial barrier of the small intestine.[10][11]
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). TEER values should be within the laboratory's historical range to ensure the tightness of the cellular junctions.[11]
Compound Dosing: A solution of 2-fluoro-N-methylpyridin-3-amine (typically at a non-toxic concentration, e.g., 10 µM) is added to either the apical (A) or basolateral (B) side of the monolayer.
Sampling: At designated time points (e.g., 2 hours), samples are collected from the receiver compartment.
Quantification: The concentration of the compound in the donor and receiver compartments is determined by a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B).
An efflux ratio significantly greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its absorption.[10]
Table 2: Hypothetical Caco-2 Permeability Data for 2-fluoro-N-methylpyridin-3-amine
Not likely a significant substrate of major efflux transporters.
Metabolic Stability Assessment: Liver Microsomes and Hepatocytes
Understanding a compound's susceptibility to metabolism is crucial for predicting its in vivo clearance and oral bioavailability. The liver is the primary site of drug metabolism, and in vitro systems derived from liver tissue are invaluable for these assessments.[13]
Liver Microsomes: These are subcellular fractions containing the cytochrome P450 (CYP) enzymes, which are responsible for a significant portion of Phase I metabolism.[13][14]
Hepatocytes: These are intact liver cells that contain both Phase I and Phase II metabolic enzymes, offering a more comprehensive picture of a compound's metabolic fate.[15][16]
Incubation Preparation: Pooled human liver microsomes are pre-warmed in a phosphate buffer.
Compound Addition: 2-fluoro-N-methylpyridin-3-amine is added to the microsomal suspension at a low concentration (e.g., 1 µM) to ensure enzyme kinetics are in the linear range.
Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Table 3: Hypothetical Metabolic Stability Data for 2-fluoro-N-methylpyridin-3-amine
System
In Vitro t½ (min)
In Vitro CLint (µL/min/mg protein)
Classification
Implication
Human Liver Microsomes
45
30.8
Moderate
The compound is metabolized at a moderate rate, suggesting acceptable in vivo clearance.
Rat Liver Microsomes
35
39.6
Moderate
Similar metabolic rate in rats, supporting its use as a preclinical species.
Plasma Protein Binding: The Free Drug Hypothesis
The extent to which a drug binds to plasma proteins, primarily albumin, is a critical determinant of its pharmacological activity. According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target, be metabolized, and be excreted.[18]
Device Preparation: A RED device, which consists of two chambers separated by a semi-permeable membrane, is used.
Sample Addition: Plasma (human or preclinical species) containing 2-fluoro-N-methylpyridin-3-amine is added to one chamber, and a buffer solution is added to the other.
Equilibration: The device is incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane and reach equilibrium.
Sampling: After equilibration (typically 4-6 hours), samples are taken from both the plasma and buffer chambers.
Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Table 4: Hypothetical Plasma Protein Binding Data for 2-fluoro-N-methylpyridin-3-amine
Species
Fraction Unbound (fu, %)
Classification
Implication
Human
15%
Moderately Bound
A significant portion of the drug will be free to exert its pharmacological effect.
Rat
12%
Moderately Bound
Similar binding in rats supports the translation of preclinical efficacy and safety data.
Part 3: In Vivo Pharmacokinetic Profiling in Rodents
Following promising in vitro data, the next logical step is to evaluate the pharmacokinetic profile of 2-fluoro-N-methylpyridin-3-amine in a living organism. Rodent models, such as mice or rats, are commonly used for initial in vivo PK studies due to their well-characterized physiology and the availability of established protocols.[20][21]
Study Design: A Cassette or Discrete Dosing Approach
Discrete Dosing: A single compound is administered to a group of animals.
Cassette Dosing: A mixture of several compounds is administered simultaneously. This approach can significantly increase throughput in early discovery.
For this guide, we will focus on a discrete dosing study in rats.
Experimental Protocol: Rat Pharmacokinetic Study [20][22]
Animal Acclimation: Male Sprague-Dawley rats are acclimated to the housing conditions for at least one week.
Formulation: 2-fluoro-N-methylpyridin-3-amine is formulated in a suitable vehicle for both intravenous (IV) and oral (PO) administration. The vehicle should be non-toxic and ensure the solubility and stability of the compound.
Dosing: One group of rats receives an IV bolus dose (e.g., 1 mg/kg), and another group receives a PO gavage dose (e.g., 5 mg/kg).
Blood Sampling: Serial blood samples are collected from each animal at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored at -80°C until analysis.
Bioanalysis: The concentration of 2-fluoro-N-methylpyridin-3-amine in the plasma samples is quantified using a validated LC-MS/MS method.
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters.
Table 5: Key Pharmacokinetic Parameters and Their Significance
Parameter
Description
Importance
Cmax
Maximum observed plasma concentration
Indicates the rate and extent of absorption.
Tmax
Time to reach Cmax
Provides information on the rate of absorption.
AUC
Area under the plasma concentration-time curve
Represents the total systemic exposure to the drug.
CL
Clearance
The volume of plasma cleared of the drug per unit of time; a measure of elimination efficiency.
Vd
Volume of distribution
The apparent volume into which the drug distributes in the body.
t½
Half-life
The time it takes for the plasma concentration to decrease by half.
F (%)
Oral Bioavailability
The fraction of the orally administered dose that reaches systemic circulation.
Table 6: Hypothetical Pharmacokinetic Parameters for 2-fluoro-N-methylpyridin-3-amine in Rats
Route
Dose (mg/kg)
Cmax (ng/mL)
Tmax (hr)
AUC (ng*hr/mL)
CL (mL/min/kg)
Vd (L/kg)
t½ (hr)
F (%)
IV
1
500
0.083
850
19.6
2.5
1.5
-
PO
5
1200
0.5
4250
-
-
1.8
60%
These hypothetical data suggest that 2-fluoro-N-methylpyridin-3-amine has good oral bioavailability in rats, with moderate clearance and a relatively short half-life.
Part 4: Bioanalytical Method Development and Validation: The Cornerstone of Reliable Data
The accuracy and reliability of all pharmacokinetic data hinge on the quality of the bioanalytical methods used for quantification.[23][24] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its high sensitivity, selectivity, and speed.[25][26]
The development and validation of these methods should adhere to the principles outlined in regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[27][28][29][30][31][32]
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the biological matrix.
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
Matrix Effect: The influence of matrix components on the ionization of the analyte.[23]
Part 5: Data Integration and Interpretation: Building a Holistic Profile
The final and most critical step is to integrate all the data from the physicochemical, in vitro, and in vivo studies to build a comprehensive pharmacokinetic profile of 2-fluoro-N-methylpyridin-3-amine. This holistic view allows for a thorough assessment of the compound's strengths and weaknesses and informs the next steps in the drug discovery process.
Key Questions to Address:
Do the in vitro data correlate with the in vivo findings? For example, does high Caco-2 permeability translate to good oral absorption?
Is the observed clearance in line with the metabolic stability data?
Are there any species differences in metabolism or protein binding that could impact the translation of preclinical data to humans?
Based on the overall profile, what are the key risks and opportunities for this compound?
Visualizations
Experimental Workflows
Caption: Overall workflow for early-stage pharmacokinetic profiling.
Caption: Experimental workflow for the Caco-2 permeability assay.
Caption: Workflow for the in vitro metabolic stability assay.
Conclusion
The early pharmacokinetic profiling of a new chemical entity like 2-fluoro-N-methylpyridin-3-amine is a multi-faceted endeavor that requires a synergistic approach, integrating data from a suite of well-designed in vitro and in vivo experiments. By understanding the "why" behind each assay and adhering to rigorous scientific principles and regulatory guidelines, drug discovery teams can build a robust data package that enables informed decision-making, optimizes resource allocation, and ultimately enhances the likelihood of bringing a safe and effective new medicine to patients.
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"Bioanalytical Method Development and Validation for Estimation of Active Pharmaceutical Substance by LC-MS/MS: A General Review on Bioanalysis". (2024, March 20). ResearchGate. Retrieved March 22, 2026, from [Link]
Electronic and Steric Properties of Fluorinated Aminopyridines: A Blueprint for Rational Drug Design
Introduction: The Bioisosteric Power of Fluorine Fluorinated aminopyridines represent a privileged and highly versatile scaffold in modern medicinal chemistry. The strategic incorporation of fluorine into the aminopyridi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Bioisosteric Power of Fluorine
Fluorinated aminopyridines represent a privileged and highly versatile scaffold in modern medicinal chemistry. The strategic incorporation of fluorine into the aminopyridine pharmacophore drastically alters the molecule's physicochemical profile without significantly increasing its steric bulk[1]. This transformation is driven by fluorine's unique position in the periodic table: it possesses the highest electronegativity (3.98 on the Pauling scale) and forms an exceptionally strong carbon-fluorine (C-F) bond (approx. 485 kJ/mol)[1],[2].
For researchers and drug development professionals, understanding the delicate interplay between the electron-donating amino group and the electron-withdrawing fluorine atom is critical. This dynamic push-pull system is routinely leveraged to optimize pharmacokinetics, target affinity, and metabolic stability, leading to the successful development of numerous FDA-approved fluorinated heterocyclic drugs, such as the kinase inhibitor abemaciclib[3],[2].
Electronic Properties and pKa Modulation
The basicity of the pyridine nitrogen is a critical determinant of a drug's solubility, membrane permeability, and target binding affinity. In an unsubstituted aminopyridine, the amino group donates electron density into the aromatic ring via resonance (+M effect), significantly increasing the basicity of the pyridine nitrogen.
However, the introduction of fluorine exerts a powerful inductive electron-withdrawing effect (-I effect) through the sigma bond network[4]. Because fluorine is highly electronegative, it pulls electron density away from the pyridine nitrogen, making the lone pair less available for protonation.
Causality in Design: When fluorine is positioned ortho or meta to the pyridine nitrogen, its -I effect dominates, drastically lowering the pKa[4]. This reduction in basicity increases the fraction of the un-ionized drug at physiological pH (7.4). Consequently, this enhances the molecule's lipophilicity and facilitates passive membrane permeability, which is particularly crucial for drugs targeting the central nervous system (CNS) across the blood-brain barrier[1].
Quantitative Impact on Basicity
The table below summarizes the profound impact of fluorine substitution on the basicity of the pyridine nitrogen.
While fluorine is often considered a bioisostere for hydrogen, its van der Waals radius (1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å)[6]. This slight increase in steric bulk is sufficient to restrict the rotation of adjacent single bonds, effectively "locking" the molecule into a bioactive conformation via stereoelectronic effects or dipole-dipole interactions.
Furthermore, the dense electron cloud of the fluorine atom provides intense steric shielding to adjacent C-H bonds.
Causality in Design: Cytochrome P450 (CYP450) enzymes typically initiate drug metabolism via oxidative attack on electron-rich aromatic rings. The exceptionally strong C-F bond resists oxidative cleavage, and its steric bulk physically blocks enzymatic access to adjacent metabolically labile sites. This dual electronic and steric shielding significantly extends the drug's half-life and improves overall bioavailability[7],[1].
Experimental Methodologies
Protocol 1: Potentiometric Determination of pKa for Fluorinated Aminopyridines
Because fluorinated aminopyridines can possess extremely low pKa values (e.g., < 2.0), precise potentiometric titration is required to characterize their basicity.
Causality of Design: A background electrolyte is used to maintain a constant ionic strength, which stabilizes the activity coefficients of the ions in solution, ensuring that the measured pH accurately reflects the concentration of protons.
Step 1 (Standardization): Calibrate the pH electrode using standard buffer solutions (pH 4.01, 7.00, 10.01) to ensure a Nernstian response.
Step 2 (Sample Preparation): Dissolve the fluorinated aminopyridine (0.01 M) in a 0.15 M KCl background electrolyte solution.
Step 3 (Titration): Titrate the solution with standardized 0.1 M HCl using an automated potentiometric titrator under a nitrogen atmosphere to prevent CO₂ absorption.
Step 4 (Self-Validation): Perform a blank titration of the 0.15 M KCl background electrolyte alone. Subtract the blank titration curve from the sample curve. This self-validating step accounts for solvent autoionization, ensuring that the observed buffering capacity is solely derived from the fluorinated aminopyridine analyte.
Step 5 (Analysis): Calculate the pKa from the inflection point of the corrected titration curve using the Henderson-Hasselbalch equation.
Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Causality of Design: The electron-withdrawing nature of fluorine activates the pyridine ring toward nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. However, an electron-donating amino group deactivates the ring. Therefore, synthesizing complex fluorinated aminopyridines often requires starting from a polyfluorinated pyridine and introducing the amine nucleophile.
Step 1 (Reaction Setup): Dissolve the fluorinated pyridine precursor (e.g., 2,3,5-trifluoropyridine, 1.0 eq) in a polar aprotic solvent like DMSO. Causality: Polar aprotic solvents lack hydrogen-bond donors, leaving the nucleophile unsolvated and highly reactive while stabilizing the polar transition state.
Step 2 (Reagent Addition): Add the amine nucleophile (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HF byproduct, preventing the protonation and subsequent deactivation of the amine nucleophile without competing for the electrophilic carbon.
Step 3 (Thermal Activation): Heat the reaction mixture to 80 °C under an inert atmosphere for 4-6 hours.
Step 4 (Isolation & Self-Validation): Quench with water, extract with ethyl acetate, and purify via flash chromatography. Validate the structure using ¹⁹F and ¹H NMR spectroscopy. The complete disappearance of a specific ¹⁹F signal and the resulting splitting pattern of the remaining fluorine atoms serve as a self-validating confirmation of the exact regioselectivity of the substitution.
Mechanistic Workflow Diagram
Rational design workflow illustrating the electronic and steric impacts of fluorine substitution.
References
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022
Source: MDPI
URL:[Link]
Direct and Regioselective Monofluorination of N-Protected Pyridone Derivatives using N-Fluorobenzenesulfonimide (NFSI)
Source: ACS Publications
URL:[Link]
Synthesis of some fluorine-containing pyridinealdoximes of potential use for the treatment of organophosphorus nerve-agent poisoning
Source: Daneshyari (Elsevier)
URL:[Link]
Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) of 2-fluoro-N-methylpyridin-3-amine
Abstract This document provides a comprehensive technical guide for performing Nucleophilic Aromatic Substitution (SNAr) reactions on 2-fluoro-N-methylpyridin-3-amine. This substrate is a valuable building block in medic...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive technical guide for performing Nucleophilic Aromatic Substitution (SNAr) reactions on 2-fluoro-N-methylpyridin-3-amine. This substrate is a valuable building block in medicinal chemistry, and its functionalization via SNAr offers a reliable pathway to a diverse range of 2-substituted aminopyridine derivatives. We will delve into the underlying mechanism, critical experimental parameters, and provide detailed, field-proven protocols for the reaction with common oxygen, sulfur, and nitrogen nucleophiles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
Introduction: The Strategic Value of the 2-Fluoropyridine Scaffold
The pyridine ring is a privileged scaffold in pharmaceutical and materials science, with over 59% of FDA-approved small-molecule drugs containing a nitrogen heterocycle.[1] The functionalization of this ring system is therefore of paramount importance. Nucleophilic Aromatic Substitution (SNAr) on halopyridines is a cornerstone of this functionalization, allowing for the direct introduction of a wide array of substituents.[2]
The substrate, 2-fluoro-N-methylpyridin-3-amine, is particularly well-suited for SNAr for several key reasons:
Enhanced Reactivity: The fluorine atom at the 2-position, which is ortho to the ring nitrogen, renders the carbon center highly electrophilic and susceptible to nucleophilic attack. The strong electron-withdrawing nature of fluorine activates the ring more effectively than other halogens.[3][4] Paradoxically, while the C-F bond is the strongest single bond to carbon, fluoride is an excellent leaving group in SNAr because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[3][5] The reaction of 2-fluoropyridine with sodium ethoxide, for instance, is reported to be 320 times faster than that of 2-chloropyridine.[3]
Predictable Regioselectivity: Nucleophilic attack is highly favored at the 2- and 4-positions of the pyridine ring due to the ability of the ring nitrogen to stabilize the negative charge in the reaction intermediate via resonance.[3][4] With the leaving group at the 2-position, substitution occurs predictably at this site.
Milder Conditions: The enhanced reactivity of the C-F bond often permits the use of lower temperatures and weaker bases, which is critical for late-stage functionalization of complex molecules with sensitive functional groups.[3][6]
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction of a fluoropyridine proceeds via a well-established two-step addition-elimination mechanism.[3][7]
Nucleophilic Attack (Rate-Determining Step): The nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the fluorine atom. This initial attack temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex . The stability of this intermediate is crucial and is enhanced by the electron-withdrawing pyridine nitrogen, which delocalizes the negative charge.[2][3]
Elimination & Aromatization (Fast Step): The aromaticity of the ring is restored through the rapid expulsion of the fluoride leaving group.
This mechanistic pathway is visualized below.
Caption: The addition-elimination mechanism of SNAr on 2-fluoropyridine.
Key Experimental Considerations
Successful execution of SNAr reactions requires careful control over several parameters.
Nucleophile Choice: A wide range of O-, N-, and S-centered nucleophiles are effective. The actual reacting species is often the deprotonated form (e.g., alkoxide, thiolate, or amide). For weaker nucleophiles, a stronger base or higher temperatures may be required.[8]
Base Selection: A non-nucleophilic base is essential to deprotonate the nucleophile (if it is not already in its anionic form) without competing in the substitution reaction. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and for strongly acidic nucleophiles or alcohols, sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[3][5] The choice of base is critical for the reaction's success.[4]
Solvent Effects: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN) are highly preferred.[5][8] These solvents effectively solvate the cation of the base or nucleophile salt, leaving a more "naked" and therefore more reactive anionic nucleophile.[4] Anhydrous solvents are crucial, especially when using strong bases like NaH or KOtBu, to prevent quenching by atmospheric moisture.[3][8]
Temperature Control: While many fluoropyridine substitutions proceed under mild conditions, less reactive nucleophiles may require heating.[6][9] Reaction progress should always be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time and temperature and to avoid potential decomposition of starting materials or products at elevated temperatures.[3][8]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical starting conditions for the SNAr of 2-fluoropyridines with various classes of nucleophiles. These serve as an excellent starting point for optimization with 2-fluoro-N-methylpyridin-3-amine.
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
General Workflow
The overall experimental process follows a standardized sequence from setup to analysis.
Caption: A typical experimental workflow for SNAr reactions.
Protocol 1: Synthesis of 2-Methoxy-N-methylpyridin-3-amine (O-Nucleophile)
This protocol details the reaction with an alkoxide, a common oxygen-based nucleophile.
Materials:
2-fluoro-N-methylpyridin-3-amine
Sodium methoxide (NaOMe), 25 wt% solution in methanol or solid
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add anhydrous DMF. If using solid NaOMe, add it directly (1.2 equivalents).
Reagent Addition: Add 2-fluoro-N-methylpyridin-3-amine (1.0 equivalent) to the flask. If using a NaOMe solution, add it dropwise (1.2 equivalents).
Reaction: Heat the reaction mixture to 80 °C.
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
Work-up: Cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution. Extract the aqueous layer three times with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of N-methyl-2-(phenylthio)pyridin-3-amine (S-Nucleophile)
This protocol uses a thiol nucleophile, which is typically highly reactive in SNAr.
Materials:
2-fluoro-N-methylpyridin-3-amine
Thiophenol
Potassium carbonate (K₂CO₃), anhydrous
Anhydrous Dimethyl Sulfoxide (DMSO)
Ethyl acetate (EtOAc)
Deionized water
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous K₂CO₃ (1.5 equivalents), anhydrous DMSO, and thiophenol (1.1 equivalents).
Reagent Addition: Add 2-fluoro-N-methylpyridin-3-amine (1.0 equivalent) to the stirred suspension.
Reaction: Heat the reaction mixture to 110 °C.
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.[3]
Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract three times with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography.
Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Synthesis of N-methyl-2-morpholinopyridin-3-amine (N-Nucleophile)
This protocol describes a typical procedure for reaction with a secondary amine.[3]
Materials:
2-fluoro-N-methylpyridin-3-amine
Morpholine
Potassium phosphate tribasic (K₃PO₄), anhydrous
Anhydrous tert-Amyl alcohol
Ethyl acetate (EtOAc)
Deionized water
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Setup: In a dry round-bottom flask equipped with a stir bar and reflux condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).
Reagent Addition: Add anhydrous tert-amyl alcohol, followed by morpholine (1.2 equivalents) and 2-fluoro-N-methylpyridin-3-amine (1.0 equivalent).
Reaction: Heat the stirred mixture to 110 °C.
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 3-5 hours).[3]
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer again with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify by flash column chromatography.
Characterization: Confirm the identity and purity of the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Insufficient activation of the pyridine ring. 2. Nucleophile is not strong enough. 3. Base is too weak or quenched by water. 4. Reaction temperature is too low.
1. While the substrate is already activated, ensure conditions are optimal. 2. Use a stronger base to fully deprotonate the nucleophile (e.g., switch from K₂CO₃ to KOtBu for an alcohol).[8] 3. Use anhydrous solvents and run the reaction under an inert (N₂ or Ar) atmosphere.[3][8] 4. Gradually increase the temperature, monitoring for any decomposition. Microwave irradiation can also be effective.[5]
Formation of Side Products
1. Reaction temperature is too high, causing decomposition. 2. The nucleophile or product is unstable under the basic conditions. 3. Hydrolysis of the fluoro-group to a pyridone if water is present with a strong base.
1. Lower the reaction temperature and increase the reaction time.[8] 2. Use a milder base or different solvent system. 3. Ensure strictly anhydrous conditions.[8]
Difficult Purification
1. Unreacted starting material is co-eluting with the product. 2. The product is highly polar and streaks on silica gel.
1. Drive the reaction to full conversion by increasing reaction time or adding a slight excess of the nucleophile. 2. Try a different solvent system for chromatography (e.g., add a small amount of triethylamine or ammonia in methanol to the mobile phase to reduce streaking of basic compounds).
Conclusion
The nucleophilic aromatic substitution of 2-fluoro-N-methylpyridin-3-amine is a robust and versatile method for synthesizing a library of valuable 2-substituted aminopyridine derivatives. The high reactivity of the C-F bond facilitates reactions with a broad scope of nucleophiles under relatively mild conditions. By carefully selecting the base, solvent, and temperature, and by diligently monitoring the reaction, researchers can achieve high yields and purity. The protocols and troubleshooting guide provided herein serve as a practical resource for the successful implementation of this key transformation in drug discovery and chemical synthesis.
References
Otsuki, A., et al. (2014). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]
Yamamoto, T., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]
Harsanyi, A., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
Lee, H. G., et al. (2021). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. National Institutes of Health. Available at: [Link]
Zhang, Z., et al. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry. Available at: [Link]
Mangion, I. K., et al. (2009). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: [Link]
Basak, A. K., et al. (2021). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate. Available at: [Link]
Priya, S. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. ResearchGate. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Compound of Interest: 2-Fluoro-N-methylpyridin-3-amine (CAS: 1610667-12-3)
The strategic incorporation of the 2-fluoro-3-aminopyridine moiety is highly valued in drug discovery for its ability to modulate structure-activity relationships (SAR), tune the pKa of adjacent basic centers, and improve metabolic stability[1]. However, the selective mono-N-methylation of 2-fluoropyridin-3-amine presents a distinct synthetic challenge.
The Electronic Challenge: The highly electronegative fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I effect) on the pyridine ring. This significantly reduces the electron density and nucleophilicity of the adjacent C3-amine lone pair. Consequently, direct alkylation using standard reagents like methyl iodide (MeI) under mild basic conditions is sluggish. Conversely, forcing the reaction with strong bases (e.g., NaH) and excess alkylating agent frequently leads to poor atom economy and the formation of difficult-to-separate N,N-dimethylated byproducts.
To achieve absolute mono-selectivity and high yields, researchers must employ carefully calibrated methodologies. The three most robust approaches are:
Reductive Amination (Modified Eschweiler-Clarke): Utilizing formaldehyde and a mild hydride donor like Sodium Triacetoxyborohydride (STAB). STAB is specifically chosen because its electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making it mild enough to avoid reducing the formaldehyde before the iminium intermediate is fully formed[2].
Protection-Methylation-Deprotection: A stepwise approach utilizing a tert-butyloxycarbonyl (Boc) protecting group. The steric bulk of the Boc group completely prevents over-alkylation, allowing for aggressive methylation with MeI/NaH[3].
Borrowing Hydrogen (Hydrogen Autotransfer): A modern, green-chemistry approach utilizing methanol as a C1 source in the presence of a transition metal catalyst (e.g., Ir or Ru). The catalyst temporarily dehydrogenates methanol to formaldehyde, facilitates imine formation, and re-donates the hydrogen to yield the N-methylated product[4].
Synthetic Workflows
Fig 1. Synthetic pathways for the selective N-methylation of 2-fluoropyridin-3-amine.
Quantitative Data Presentation
The following table summarizes the comparative operational metrics for the three primary N-methylation pathways.
Parameter
Pathway A: Reductive Amination (STAB)
Pathway B: Protection/Alkylation (Boc/MeI)
Pathway C: Borrowing Hydrogen (MeOH)
Reagents
Paraformaldehyde, NaBH(OAc)₃, AcOH
Boc₂O, NaH, MeI, TFA
Methanol, [Cp*IrCl₂]₂, Base
Selectivity
High (Mono-methylation favored)
Absolute (Mono-methylation guaranteed)
High (Catalyst dependent)
Step Count
1 Step (Telescoped)
3 Steps
1 Step
Typical Yield
75% - 85%
60% - 70% (Over 3 steps)
80% - 90%
Toxicity / Safety
Moderate (STAB is relatively safe)
High (MeI is highly toxic/carcinogenic)
Low (Methanol is a green C1 source)
Scalability
Excellent (Standard for process chem)
Moderate (Requires cryogenic/anhydrous steps)
Emerging (Limited by catalyst cost)
Experimental Protocols
Protocol A: Direct Reductive Amination using STAB
This self-validating protocol relies on the slow generation of the iminium ion followed by mild reduction, preventing the formation of N,N-dimethylated impurities.
Reagents & Materials:
2-Fluoropyridin-3-amine (1.0 equiv)
Paraformaldehyde (1.5 equiv) or Formalin (37% aq., 1.2 equiv)
Imine Formation: To a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoropyridin-3-amine (1.0 equiv) in anhydrous DCE (approx. 0.2 M concentration).
Activation: Add paraformaldehyde (1.5 equiv) followed by glacial acetic acid (1.0 equiv). Causality note: The weak basicity of the fluorinated aminopyridine requires acid catalysis (AcOH) to sufficiently protonate the intermediate hemiaminal, driving the dehydration step to form the reactive iminium ion.
Stirring: Stir the suspension at room temperature (20–25 °C) for 2 hours under a nitrogen atmosphere.
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 equiv) portion-wise over 15 minutes to control the mild exothermic reaction.
Completion: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor via LC-MS or TLC (EtOAc/Hexanes) until the starting material is consumed.
Quenching & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the aqueous layer reaches pH 8 (this neutralizes the AcOH and destroys excess STAB). Extract the aqueous layer with DCM (3 × 20 mL).
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure 2-fluoro-N-methylpyridin-3-amine.
Use this protocol when absolute mono-selectivity is required and reductive amination yields are compromised by specific substrate functionalization.
Step 1: Boc Protection
Dissolve 2-fluoropyridin-3-amine (1.0 equiv) in anhydrous THF.
Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and a catalytic amount of DMAP (0.1 equiv).
Reflux for 12 hours. Concentrate and purify to isolate tert-butyl (2-fluoropyridin-3-yl)carbamate.
Step 2: N-Methylation
Dissolve the Boc-protected amine (1.0 equiv) in anhydrous DMF under argon and cool to 0 °C.
Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes to ensure complete deprotonation.
Add Methyl Iodide (MeI, 1.5 equiv) dropwise. Safety note: MeI is a volatile alkylating agent; handle exclusively in a fume hood.
Warm to room temperature and stir for 4 hours. Quench with cold water, extract with EtOAc, wash with brine, dry, and concentrate.
Step 3: Deprotection
Dissolve the crude methylated intermediate in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA).
Stir at room temperature for 2 hours.
Concentrate under reduced pressure to remove TFA. Neutralize with saturated NaHCO₃, extract with DCM, dry, and concentrate to yield the final mono-methylated product.
"A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes", Sciencemadness.org. 2
"N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal–Ligand Bifunctional Dinuclear Iridium Catalyst", The Journal of Organic Chemistry - ACS Publications. 4
"Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines", IntechOpen. 3
Application Notes and Protocols: Utilizing 2-fluoro-N-methylpyridin-3-amine in Kinase Inhibitor Drug Design
Introduction: The Strategic Value of the Fluorinated Pyridine Scaffold in Kinase Inhibition In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of the Fluorinated Pyridine Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a target class of profound importance. Their dysregulation is a common driver of numerous pathologies. The design of small molecules that can effectively modulate kinase activity hinges on the strategic selection of chemical scaffolds that confer advantageous physicochemical and pharmacological properties. Among these, the 2-fluoropyridine moiety has emerged as a privileged structure.
The incorporation of a fluorine atom onto the pyridine ring, particularly at the 2-position, offers several distinct advantages. The high electronegativity of fluorine can modulate the pKa of the pyridine nitrogen, influencing its ability to form critical hydrogen bonds with the kinase hinge region—a common binding motif for ATP-competitive inhibitors. Furthermore, the C-F bond is exceptionally stable and can enhance metabolic resistance, thereby improving the pharmacokinetic profile of a drug candidate. The fluorine atom can also induce favorable conformational changes and engage in specific non-covalent interactions within the ATP-binding pocket, leading to enhanced potency and selectivity.
This guide focuses on the practical application of a specific, high-value building block: 2-fluoro-N-methylpyridin-3-amine . We will explore its utility through the lens of a concrete example: the synthesis of a key intermediate for a potent and selective kinase inhibitor. This document will provide a detailed narrative on the rationale behind its use, step-by-step synthetic protocols, and methods for biological evaluation, designed for researchers, scientists, and drug development professionals.
The Target: RET Kinase and Its Role in Oncogenesis
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of several tissues, including the nervous and renal systems.[1][2] However, aberrant RET signaling, resulting from activating point mutations or chromosomal rearrangements (gene fusions), is a known oncogenic driver in a variety of cancers.[1][3] These alterations lead to constitutive, ligand-independent activation of the RET kinase, which in turn triggers downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, promoting uncontrolled cell proliferation, survival, and migration.[1][4][5]
Oncogenic RET fusions are most notably found in a subset of non-small cell lung cancers (NSCLC) and papillary thyroid cancers (PTC), while activating mutations are the hallmark of medullary thyroid carcinoma (MTC).[6] The clear dependence of these tumors on RET signaling makes it a highly attractive therapeutic target. Selective RET inhibitors have demonstrated remarkable clinical efficacy in patients with RET-altered cancers, leading to the approval of drugs such as Pralsetinib.[6][7]
Illustrative Example: Synthesis of a Pralsetinib Precursor
To demonstrate the utility of the 2-fluoro-aminopyridine scaffold, we will detail the synthesis of a key precursor to Pralsetinib, a highly selective RET inhibitor.[8] While various synthetic routes to Pralsetinib exist, the following protocols are based on established chemical principles and illustrate how a 2-fluoro-3-aminopyridine derivative serves as a crucial starting material.
Logical Workflow for Synthesis
The synthesis of the Pralsetinib precursor involves a multi-step sequence that strategically builds the complex molecule around the central pyridine core. The workflow is designed to first install the necessary functionalities on the pyridine ring before coupling it to the other heterocyclic components of the final molecule.
Caption: General synthetic workflow for a key Pralsetinib precursor.
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-N-methylpyridin-3-amine
This protocol outlines the synthesis of the core building block from a commercially available starting material.
Materials:
2-Fluoro-3-nitropyridine
Iron powder (Fe)
Ammonium chloride (NH₄Cl)
Ethanol (EtOH)
Water (H₂O)
Sodium sulfate (Na₂SO₄)
Paraformaldehyde
Sodium triacetoxyborohydride (STAB)
Dichloroethane (DCE)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Procedure:
Step 1a: Reduction of 2-Fluoro-3-nitropyridine
To a round-bottom flask, add 2-fluoro-3-nitropyridine (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).
Add iron powder (3.0 eq) and ammonium chloride (0.5 eq).
Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
Concentrate the filtrate under reduced pressure to remove the ethanol.
Extract the aqueous residue with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-fluoropyridin-3-amine, which can often be used in the next step without further purification.
Step 1b: N-Methylation of 2-Fluoropyridin-3-amine
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoropyridin-3-amine (1.0 eq) and dichloroethane.
Add paraformaldehyde (1.2 eq).
Stir the suspension at room temperature for 30 minutes.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
Stir the reaction at room temperature and monitor by TLC or LC-MS until the reaction is complete (typically 4-16 hours).
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield pure 2-fluoro-N-methylpyridin-3-amine.
Protocol 2: Synthesis of the Key Pralsetinib Precursor via Suzuki Coupling
This protocol details the crucial C-C bond formation to link the pyridine core with the pyrazole moiety.
Materials:
5-Bromo-2-fluoro-N-methylpyridin-3-amine (synthesized from 2-fluoro-N-methylpyridin-3-amine via bromination with a suitable brominating agent like N-bromosuccinimide)
Sodium carbonate (Na₂CO₃) or another suitable base
1,4-Dioxane
Water (H₂O)
Ethyl acetate
Brine
Procedure:
To an oven-dried round-bottom flask or microwave vial, add 5-bromo-2-fluoro-N-methylpyridin-3-amine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), Pd(dppf)Cl₂ (0.05-0.1 eq), and sodium carbonate (2.0-3.0 eq).
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
Add degassed 1,4-dioxane and water (e.g., a 4:1 to 10:1 ratio).
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired key precursor: 2-fluoro-N-methyl-5-(1H-pyrazol-4-yl)pyridin-3-amine.
Biological Evaluation: Assessing Kinase Inhibition and Cellular Effects
Once a potential kinase inhibitor is synthesized, its biological activity must be rigorously evaluated. This involves both biochemical assays to determine direct enzyme inhibition and cell-based assays to assess its effects on cancer cell proliferation and signaling.
Protocol 3: In Vitro Kinase Inhibition Assay (RET Kinase)
This protocol provides a general method for determining the in vitro potency (e.g., IC₅₀ value) of a compound against the target kinase.
Principle:
The inhibitory activity of the synthesized compound against RET kinase is determined using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A higher luminescence signal indicates less ATP consumed, and therefore, stronger kinase inhibition.[9]
Materials:
Recombinant human RET kinase
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
ATP
Kinase assay buffer (e.g., containing HEPES, MgCl₂, DTT, and BSA)
Synthesized inhibitor compound
Luminescent kinase assay kit (e.g., Kinase-Glo®)
White, opaque 96-well or 384-well plates
Multimode plate reader with luminescence detection
Procedure:
Prepare a serial dilution of the inhibitor compound in DMSO. A typical starting concentration is 10 mM, diluted to a range of final assay concentrations (e.g., 10 µM to 0.1 nM).
In a white, opaque microplate, add the kinase assay buffer, the inhibitor at various concentrations, and the RET enzyme.
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should ideally be at or near the Kₘ for the enzyme.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Stop the kinase reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
Incubate for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.
Measure the luminescence using a plate reader.
Calculate the percent inhibition for each inhibitor concentration relative to DMSO-only controls (0% inhibition) and no-enzyme controls (100% inhibition).
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Protocol 4: Cell Proliferation Assay
This protocol assesses the ability of the synthesized compound to inhibit the growth of cancer cells that are dependent on RET signaling.
Principle:
The effect of the inhibitor on the proliferation of a RET-driven cancer cell line (e.g., a lung cancer cell line with a CCDC6-RET fusion) is measured. A common method is to use a reagent that is converted into a colored or fluorescent product by metabolically active cells.[10][11]
Materials:
RET-fusion positive cancer cell line (e.g., TPC-1 for thyroid or HCC78 for NSCLC)
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
Synthesized inhibitor compound
Cell proliferation assay reagent (e.g., MTT, XTT, or resazurin-based)
96-well clear tissue culture plates
Multichannel pipette
Spectrophotometer or fluorescence plate reader
Procedure:
Seed the RET-fusion positive cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells per well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
Prepare a serial dilution of the inhibitor compound in the cell culture medium.
Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include vehicle-only (e.g., DMSO) controls.
Incubate the cells for a period that allows for several cell doublings (e.g., 72 hours).
Add the cell proliferation assay reagent to each well according to the manufacturer's protocol and incubate for the recommended time (e.g., 2-4 hours).
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation and Interpretation
The data from the kinase inhibition and cell proliferation assays should be summarized in a clear and concise format to allow for easy comparison and interpretation.
Table 1: Biological Activity of a Hypothetical Inhibitor
The 2-fluoro-N-methylpyridin-3-amine scaffold provides a versatile platform for further optimization. Key areas for modification include:
Substitution at the 5-position of the pyridine ring: As demonstrated in the synthesis of the Pralsetinib precursor, this position is ideal for introducing various aryl or heteroaryl groups via cross-coupling reactions to probe different regions of the kinase active site.[13]
Modification of the N-methyl group: While the methyl group can provide beneficial interactions, exploring other small alkyl or functionalized groups can modulate solubility and potency.
Derivatization of the 3-amino group: Although in the case of Pralsetinib this amine is part of a larger coupled structure, in other inhibitor designs, this position can be acylated or coupled to other fragments to extend into different pockets of the ATP-binding site.
The fluorine atom at the 2-position is generally considered crucial for maintaining the desired electronic properties and hinge-binding interactions and is often kept constant during initial SAR exploration.
Conclusion
2-Fluoro-N-methylpyridin-3-amine and its derivatives are invaluable building blocks in the design and synthesis of modern kinase inhibitors. The strategic placement of the fluorine atom and the amino group provides a powerful handle for creating potent, selective, and metabolically stable drug candidates. As exemplified by the synthesis of a key precursor for the RET inhibitor Pralsetinib, this scaffold allows for the efficient construction of complex molecules targeting critical oncogenic drivers. The protocols and methodologies outlined in this guide provide a comprehensive framework for researchers to utilize this versatile chemical entity in their own drug discovery programs.
References
Plaza-Menacho, I. et al. RET receptor signaling: function in development, metabolic disease, and cancer. J. Signal Transduct.2016, 9243426 (2016).
Pralsetinib: A Drug Review. J. Adv. Pharm. Technol. Res.13, 357-360 (2022).
Pralsetinib (interim monograph). BC Cancer Drug Manual. (2024).
Pralsetinib. PubChem. Available at: [Link]. (Accessed: March 24, 2026).
What is the mechanism of Pralsetinib? Patsnap Synapse. Available at: [Link]. (Accessed: March 24, 2026).
Pralsetinib. Massive Bio. Available at: [Link]. (Accessed: March 24, 2026).
Arighi, E. et al. The RET signaling pathway: Linking developmental and neoplastic roles. Cancer Res.65, 9 (2005).
Subbiah, V. et al. RET signaling pathway and RET inhibitors in human cancer. Front. Oncol.12, 932353 (2022).
Subbiah, V. et al. RET signaling pathway and RET inhibitors in human cancer. PubMed. Available at: [Link]. (Accessed: March 24, 2026).
Mulligan, L. M. The RET signaling pathway: Linking developmental and neoplastic roles. AACR Journals. Available at: [Link]. (Accessed: March 24, 2026).
Qu, Z. et al. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules29, 3860 (2024).
Proliferations Assay | Methods, Analysis & Applications. baseclick. Available at: [Link]. (Accessed: March 24, 2026).
4 Methods for Measuring Cell Proliferation. ABclonal. Available at: [Link]. (Accessed: March 24, 2026).
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC. Available at: [Link]. (Accessed: March 24, 2026).
Pralsetinib. New Drug Approvals. Available at: [Link]. (Accessed: March 24, 2026).
In Vitro Kinase Inhibition Assay. Bio-protocol. Available at: [Link]. (Accessed: March 24, 2026).
Pralsetinib pharmaceutical compositions. Google Patents.
Pralsetinib: chemical and therapeutic development with FDA authorization for the management of RET fusion-positive non-small-cell lung cancers. PubMed. Available at: [Link]. (Accessed: March 24, 2026).
Kinase assays. BMG LABTECH. Available at: [Link]. (Accessed: March 24, 2026).
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. Available at: [Link]. (Accessed: March 24, 2026).
Pralsetinib. PharmaCompass. Available at: [Link]. (Accessed: March 24, 2026).
Pralsetinib (Gavreto®) Management for Metastatic RET Fusion-Positive Non-Small Cell Lung Cancer. NCODA. Available at: [Link]. (Accessed: March 24, 2026).
Unveiling Pralsetinib As Selective RST Inhibitor for Precision Oncology. ResearchGate. Available at: [Link]. (Accessed: March 24, 2026).
Gavreto. U.S. Food and Drug Administration. Available at: [Link]. (Accessed: March 24, 2026).
Definition of pralsetinib. National Cancer Institute. Available at: [Link]. (Accessed: March 24, 2026).
HPLC purification techniques for 2-fluoro-N-methylpyridin-3-amine reaction mixtures
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating 2-fluoro-N-methylpyridin-3-amine from co...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating 2-fluoro-N-methylpyridin-3-amine from complex reaction mixtures.
This molecule presents a unique triad of chromatographic challenges: a basic secondary amine, a weakly basic pyridine ring, and an electron-withdrawing fluorine atom. These features often result in unpredictable retention times, severe peak tailing, and difficult-to-resolve critical pairs (such as over-methylated byproducts). This guide provides field-proven, causality-driven solutions to ensure your preparative workflows are robust, reproducible, and self-validating.
Diagnostic Troubleshooting Workflow
Before adjusting your method, use the following diagnostic logic to identify the root cause of your separation failure.
Diagnostic workflow for troubleshooting fluorinated aminopyridine HPLC purifications.
Q1: Why does 2-fluoro-N-methylpyridin-3-amine exhibit severe peak tailing on my standard C18 column?
The Causality: Peak tailing for basic compounds is rarely a fluid dynamics issue; it is a chemical interaction issue. Your compound contains a secondary amine and a pyridine nitrogen. At mid-to-low pH, these nitrogens are protonated. Standard silica-based C18 columns contain residual, unreacted silanol groups (-Si-OH) that become ionized (-Si-O⁻) and act as weak cation exchangers[1]. The protonated amine undergoes secondary ion-exchange interactions with these silanols, causing the compound to stick to the column and drag out the tail of the peak.
The Solution:
To eliminate tailing, you must neutralize either the silanols or the analyte.
Analyte Neutralization (High pH): Switch to a high-pH mobile phase (e.g., pH 10 using 10 mM ammonium hydroxide) if your column is base-stable. Operating at least 2 pH units above the amine's pKa ensures the molecule remains fully unionized, maximizing hydrophobic retention and eliminating electrostatic tailing[2][3].
Silanol Shielding: If you must operate at low pH for MS compatibility, utilize an extensively end-capped C18 column specifically engineered to shield residual silanols[1].
Q2: I am seeing co-elution of the target compound with the over-alkylated byproduct (2-fluoro-N,N-dimethylpyridin-3-amine). How can I resolve this critical pair?
The Causality: Standard C18 columns separate molecules based purely on hydrophobic/dispersive interactions. The addition of a single methyl group on the amine often does not provide a sufficient hydrophobic differential to resolve the peaks, especially if any peak broadening is present[4].
The Solution: Change the selectivity mechanism by switching to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer alternative retention mechanisms, including
π−π
interactions, dipole-dipole interactions, and specific fluorine-fluorine interactions[5]. The PFP phase acts as a strong electron acceptor and is highly sensitive to steric hindrance around basic amines. It will interact fundamentally differently with the secondary amine (N-methyl) versus the tertiary amine (N,N-dimethyl), routinely providing baseline resolution where C18 fails[5].
Q3: My compound elutes too close to the void volume (
k′<1
) when using 0.1% Formic Acid. How do I increase retention?
The Causality: At low pH (e.g., pH ~2.7 with 0.1% FA), both the pyridine ring and the secondary amine are fully protonated. This renders the molecule highly polar, drastically reducing its affinity for the hydrophobic reversed-phase stationary phase[2].
The Solution:
Careful pH tuning is required. Shift to a buffered mobile phase (e.g., pH 5.5–7.0 using ammonium acetate) to ensure only a single protonated species exists in solution, which balances polarity and improves retention[6]. Alternatively, if low pH is mandatory, introduce an ion-pairing reagent like Trifluoroacetic Acid (TFA), which forms a neutral, hydrophobic complex with the protonated amine, artificially increasing its retention on the C18 phase.
Quantitative Method Scouting Data
To demonstrate the causality discussed above, below is a comparative data summary of method scouting for 2-fluoro-N-methylpyridin-3-amine. Notice how the PFP column maximizes resolution, while high pH minimizes tailing.
Column Chemistry
Mobile Phase System
Retention Factor (
k′
)
Tailing Factor (
Tf
)
Resolution (
Rs
) vs N,N-dimethyl
Standard C18
0.1% Formic Acid (pH ~2.7)
0.8
1.9 (Severe)
1.1 (Co-elution)
End-capped C18
10 mM NH₄OH (pH ~10.0)
4.2
1.1 (Excellent)
1.8 (Baseline)
PFP (Fluorinated)
0.1% Formic Acid (pH ~2.7)
3.5
1.2 (Good)
3.4 (Optimal)
HILIC (Bare Silica)
10 mM NH₄OAc (pH ~6.8)
5.1
1.4 (Acceptable)
1.5 (Partial)
Note: Target
Tf
is < 1.5. Target
Rs
for preparative scale-up is > 1.5.
Step-by-Step Preparative Purification Protocol
This protocol is designed as a self-validating system . You will not proceed to bulk purification until the analytical suitability criteria are met, preventing the loss of valuable reaction mixtures.
Phase 1: System Suitability & Analytical Scouting
Sample Preparation: Dissolve 1 mg of the crude reaction mixture in 1 mL of the initial mobile phase (e.g., 5% Acetonitrile / 95% Water). Filter through a 0.22 µm PTFE syringe filter to remove particulates.
Analytical Injection: Inject 10 µL onto an analytical PFP column (4.6 x 150 mm, 5 µm).
Gradient Run: Execute a scouting gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 15 minutes at 1.0 mL/min.
Validation Gate: Calculate the Tailing Factor (
Tf
) and Resolution (
Rs
) of the target peak.
Self-Validation Check: If
Tf>1.5
or
Rs<1.5
, do not scale up . Adjust the pH or switch to an end-capped C18 column as per the troubleshooting guide.
Phase 2: Scale-Up Calculation
Determine Loading Capacity: Multiply the analytical injection volume by the scale-up factor (Ratio of the cross-sectional areas of the preparative column to the analytical column).
Equilibration: Equilibrate the preparative PFP column (e.g., 21.2 x 250 mm) with the optimized starting mobile phase for at least 5 column volumes.
Injection: Load the calculated volume of the filtered crude mixture.
Detection & Collection: Monitor UV absorbance at 260 nm (optimal for the pyridine chromophore). Set the fraction collector to trigger on the leading edge of the target mass (
[M+H]+=127.1
m/z) if using mass-directed purification, or via UV threshold.
Quenching (If applicable): If using acidic modifiers and the compound shows acid-sensitivity over time, collect fractions into tubes pre-spiked with a mild neutralizing buffer[6].
Phase 4: Post-Purification Validation
Fraction Analysis: Re-inject a 5 µL aliquot from the center, early, and late collected fractions onto the analytical system.
Pooling: Pool only the fractions demonstrating >95% purity.
Isolation: Lyophilize the pooled fractions to yield the pure 2-fluoro-N-methylpyridin-3-amine.
References
Alternative Method Development Techniques
Waters Corporation
URL:[Link]
An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives
AIP Publishing
URL:[Link]
Universal Analytical Method Development for Various HPLC Systems
LCGC International
URL:[Link]
Transfer of an HPLC Method from an Agilent 1100 Series LC System to an Alliance HPLC System
Waters Corporation
URL:[Link]
Early Development, Scale-Up, and Reverse-Phase Purification of a Highly Potent Pyrrolobenzodiazepine Dimer, SG3259, for Use in Antibody–Drug Conjugates
ACS Publications
URL:[Link]
LC and LC/MS Columns
Agilent Technologies
URL:[Link]
Technical Support Center: Optimizing Catalyst Loading for 2-Fluoro-N-methylpyridin-3-amine Amination
Executive Summary Welcome to the Technical Support Center for the amination of 2-fluoro-N-methylpyridin-3-amine. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Welcome to the Technical Support Center for the amination of 2-fluoro-N-methylpyridin-3-amine. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies to optimize palladium catalyst loading. Due to the unique electronic deactivation from the 2-fluoro substituent and the steric hindrance of the N-methyl group, this substrate demands precise catalytic tuning to achieve high turnover numbers (TON) and prevent premature [1].
Mechanistic Pathway & Optimization Nodes
Figure 1: Catalytic cycle of Pd-catalyzed amination showing optimization nodes and deactivation risks.
Section 1: Fundamental FAQs (The "Why" and "How")
Q: Why does 2-fluoro-N-methylpyridin-3-amine require specific catalyst optimization compared to standard anilines?A: The 2-fluoro group exerts a strong inductive electron-withdrawing effect (-I), significantly reducing the [2]. Combined with the steric bulk of the N-methyl group, the amine coordination step to the Pd(II) oxidative addition complex becomes kinetically slow. If catalyst loading is unoptimized, the prolonged lifetime of the intermediate Pd(II) species increases the probability of off-cycle decomposition pathways, such as [3].
Q: How does the choice of base impact the required palladium loading?A: The base must be strong enough to deprotonate the coordinated amine but not so nucleophilic that it displaces the ligand or[4]. For 2-fluoro-N-methylpyridin-3-amine, using weak bases like Cs₂CO₃ often requires higher catalyst loading (5-10 mol%) due to poor solubility and slow deprotonation rates. Switching to stronger, soluble bases like LiHMDS or NaOtBu allows for a reduction in catalyst loading (1-2 mol%) by accelerating the deprotonation step and pushing the catalytic cycle forward[4].
Section 2: Troubleshooting Guide
Issue 1: The reaction stalls at 40-50% conversion despite extending the reaction time.
Diagnosis: Mid-reaction catalyst deactivation. The sluggish nucleophilicity of 2-fluoro-N-methylpyridin-3-amine leaves the Pd(II) intermediate vulnerable to degradation into inactive Pd dimers.
Solution: Do not simply increase the reaction time. Instead, optimize the catalyst loading by utilizing a "split-addition" method. Start with 2 mol% Pd, and if the reaction stalls, spike the mixture with an additional 1 mol% of the pre-activated Pd/Ligand complex. Alternatively, switch to a more electron-rich ligand like tBuBrettPhos to stabilize the intermediate[1].
Issue 2: High levels of hydrodehalogenation of the aryl halide partner are observed.
Diagnosis: The amine coordination is too slow, allowing the Pd(II) complex to undergo alternative pathways (often involving the solvent or base acting as a hydride source).
Solution: Increase the concentration of 2-fluoro-N-methylpyridin-3-amine (e.g., from 1.2 to 1.5 equivalents) to drive the equilibrium toward amine coordination. Simultaneously, lower the catalyst loading slightly; excessive Pd can exacerbate side reactions if the nucleophile cannot keep up with the oxidative addition rate.
Issue 3: Formation of SNAr side products at the C2 position.
Diagnosis: The 2-fluoro position is highly activated toward [1]. If the base or the amine partner acts as an un-catalyzed nucleophile, it can displace the fluorine.
Solution: Lower the reaction temperature (e.g., from 110°C to 80°C) and compensate by using a highly active G4 precatalyst at a slightly higher loading (3-5 mol%). Ensure the base is strictly non-nucleophilic (e.g., LiHMDS instead of alkoxides).
Section 3: Quantitative Data - Catalyst Loading Optimization Matrix
The following table summarizes the optimization landscape for coupling 2-fluoro-N-methylpyridin-3-amine with a standard aryl chloride.
Catalyst Precursor
Ligand
Pd Loading (mol%)
Base
Solvent
Temp (°C)
Conversion (%)
Pd₂(dba)₃
BINAP
5.0
Cs₂CO₃
Toluene
100
15% (Stalled)
Pd(OAc)₂
Xantphos
5.0
Cs₂CO₃
1,4-Dioxane
100
42%
RuPhos Pd G3
RuPhos
2.0
NaOtBu
THF
80
88%
BrettPhos Pd G4
BrettPhos
1.0
LiHMDS
Toluene
90
>99%
BrettPhos Pd G4
BrettPhos
0.5
LiHMDS
Toluene
90
74% (Slow)
Section 4: Self-Validating Experimental Protocol
Optimized Buchwald-Hartwig Amination of 2-Fluoro-N-methylpyridin-3-amine (1.0 mmol scale)
Self-Validation Mechanism: This protocol includes an internal standard (biphenyl) added at step 1. Aliquots are taken at 1h and 4h to verify the initial turnover rate. If the 1h conversion is <30%, the catalyst loading is insufficient for the specific aryl halide being used and must be adjusted.
Preparation: In a nitrogen-filled glovebox, add the aryl halide (1.0 mmol), 2-fluoro-N-methylpyridin-3-amine (1.2 mmol, 151.1 mg), and biphenyl (0.1 mmol, internal standard) to an oven-dried 10 mL Schlenk tube.
Catalyst Loading: Add BrettPhos Pd G4 precatalyst (0.01 mmol, 1.0 mol%) and BrettPhos ligand (0.012 mmol, 1.2 mol%). Causality note: A slight excess of ligand prevents the formation of inactive Pd black.
Base Addition: Add LiHMDS (1.5 mmol). Causality note: LiHMDS provides rapid deprotonation without acting as a nucleophile against the 2-fluoro substituent.
Solvent: Add anhydrous, degassed Toluene (4.0 mL). Seal the tube with a Teflon-lined cap, remove from the glovebox, and place in a pre-heated oil bath at 90°C.
Monitoring (The Validation Step): After 1 hour, cool the reaction briefly, remove a 50 µL aliquot under positive nitrogen pressure, dilute with LC-MS grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via UPLC-MS. Calculate conversion against the biphenyl internal standard.
Workup: Upon completion (typically 4-6 hours), cool to room temperature, dilute with ethyl acetate (10 mL), and wash with water (2 x 10 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.
References
Selective Amination of Polyhalopyridines Catalyzed by a Palladium−Xantphos Complex. Organic Letters (ACS Publications).[Link]
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry (ACS Publications).[Link]
A Tale of Two Isomers: A Comparative Guide to the Reactivity of 2-fluoro-N-methylpyridin-3-amine and 3-fluoro-N-methylpyridin-2-amine
For the modern medicinal chemist and process development scientist, the selection of the right building block is a critical decision that profoundly influences the trajectory of a research program. The subtle interplay o...
Author: BenchChem Technical Support Team. Date: April 2026
For the modern medicinal chemist and process development scientist, the selection of the right building block is a critical decision that profoundly influences the trajectory of a research program. The subtle interplay of substituent effects on a heterocyclic core can dramatically alter reactivity, selectivity, and ultimately, the feasibility of a synthetic route. This guide provides an in-depth, comparative analysis of two structurally similar yet electronically distinct fluorinated aminopyridine isomers: 2-fluoro-N-methylpyridin-3-amine and 3-fluoro-N-methylpyridin-2-amine. By examining their electronic and steric profiles, we will dissect their anticipated reactivity in key synthetic transformations, offering predictive insights for their strategic deployment in drug discovery and development.
Introduction: The Decisive Role of Isomerism in Reactivity
The pyridine scaffold is a cornerstone of modern pharmaceuticals. The introduction of a fluorine atom, a bioisostere for hydrogen with unique electronic properties, can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] When combined with an amino functionality, these fluorinated pyridines become versatile intermediates for a wide array of chemical transformations. However, as we will explore, the seemingly minor shift in the positions of the fluoro and N-methylamino groups between 2-fluoro-N-methylpyridin-3-amine (Isomer A ) and 3-fluoro-N-methylpyridin-2-amine (Isomer B ) leads to a cascade of electronic and steric differences that dictate their chemical behavior.
At a Glance: Structural and Electronic Distinctions
Feature
2-fluoro-N-methylpyridin-3-amine (Isomer A)
3-fluoro-N-methylpyridin-2-amine (Isomer B)
Structure
Key Positional Relationship
Fluoro at C2, N-methylamino at C3
Fluoro at C3, N-methylamino at C2
Primary Site for SNAr
C2 (activated by pyridine N and F)
C2 (activated by pyridine N, but F is at C3)
Electronic Influence of -NHMe on C-F bond
Meta-directing, primarily inductive withdrawal
Ortho-directing, resonance donation competes with induction
Steric Hindrance at C2
Moderate, from adjacent -NHMe group
High, from adjacent -NHMe group
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr): A Tale of Activation and Deactivation
The reactivity of fluoropyridines in nucleophilic aromatic substitution (SNAr) is a cornerstone of their utility. The highly electronegative fluorine atom, particularly at the 2- and 4-positions, strongly activates the pyridine ring towards nucleophilic attack.[2] This reaction proceeds through a resonance-stabilized anionic intermediate, the Meisenheimer complex. The stability of this intermediate is paramount to the reaction's success.
For Isomer A (2-fluoro-N-methylpyridin-3-amine) , the fluorine atom is ideally positioned at the C2 position, which is activated by the electron-withdrawing pyridine nitrogen. The N-methylamino group at the C3 position exerts a meta-directing effect on the C2 position. In this context, its electron-donating resonance effect does not directly destabilize the Meisenheimer intermediate formed by nucleophilic attack at C2. Instead, its primary influence is a moderate, electron-withdrawing inductive effect, which can further activate the ring towards nucleophilic attack.
In contrast, Isomer B (3-fluoro-N-methylpyridin-2-amine) presents a more complex scenario. The fluorine atom is at the less activated C3 position. While the pyridine nitrogen still exerts an activating effect, it is less pronounced at the C3 position compared to the C2 position. More significantly, the N-methylamino group is at the C2 position, ortho to the site of potential nucleophilic attack on a leaving group at C3 (if one were present) and ortho to the fluorine. The powerful electron-donating resonance effect of the amino group at the ortho position would significantly destabilize a negative charge developing at the C3 position during a hypothetical SNAr, making this reaction highly unfavorable. Therefore, for SNAr reactions involving the displacement of the fluorine atom, Isomer A is predicted to be significantly more reactive.
Predicted Reactivity in SNAr: Isomer A >> Isomer B
Caption: Predicted SNAr reactivity pathways for Isomer A and Isomer B.
Metal-Catalyzed Cross-Coupling Reactions: A Game of Sterics and Electronics
Palladium and nickel-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. In these reactions, the electronic and steric environment of the C-F bond plays a crucial role in the oxidative addition step.
For Isomer A , the C2-F bond is electronically activated for oxidative addition due to the adjacent pyridine nitrogen. However, the N-methylamino group at the C3 position introduces a degree of steric hindrance that could potentially impede the approach of a bulky phosphine-ligated metal catalyst.
For Isomer B , the C3-F bond is less electronically activated for oxidative addition compared to the C2-F bond in Isomer A. However, the steric environment around the C3-F bond is less congested than the C2 position in Isomer A, which is flanked by the pyridine nitrogen and the N-methylamino group. The N-methylamino group at the C2 position in Isomer B could also act as a directing group, potentially influencing the regioselectivity of certain C-H activation reactions if the fluorine were to be replaced by hydrogen.
The outcome of a cross-coupling reaction will therefore be highly dependent on the specific catalyst system and reaction conditions employed. For catalysts that are highly sensitive to steric bulk, Isomer B might show surprising reactivity at the C3 position. Conversely, for reactions driven primarily by electronic activation, Isomer A's C2-F bond would be the more likely site of reaction.
Basicity and Reactivity of the N-methylamino Group
The basicity of the N-methylamino group and the pyridine nitrogen can influence subsequent reactions, such as N-alkylation, acylation, or participation in condensation reactions. The pKa of the conjugate acid of an aminopyridine is a good indicator of the electron density on the nitrogen atoms. For 2-aminopyridine, the pKa is approximately 6.86, while for 3-aminopyridine, it is around 5.98.[3] This suggests that the 2-amino group is more basic, likely due to resonance stabilization of the protonated form.
In Isomer A , the N-methylamino group is at the 3-position. Its basicity will be influenced by the electron-withdrawing inductive effect of the fluorine at C2, which would be expected to decrease its basicity compared to 3-amino-N-methylpyridine.
In Isomer B , the N-methylamino group is at the 2-position. Its basicity will be influenced by the inductive effect of the fluorine at C3. Given the closer proximity of the fluorine in Isomer A to the amino group, it is plausible that the N-methylamino group in Isomer A is less basic than in Isomer B.
The pyridine nitrogen's basicity will also be affected. In both isomers, the fluorine atom will decrease the basicity of the pyridine nitrogen compared to pyridine itself.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) on 2-fluoro-N-methylpyridin-3-amine (Isomer A)
This protocol is a generalized procedure and should be optimized for specific nucleophiles.
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-N-methylpyridin-3-amine (1.0 equivalent) and a suitable anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Addition of Nucleophile and Base: Add the nucleophile (1.1-1.5 equivalents) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.5-2.0 equivalents). The choice of base depends on the pKa of the nucleophile.
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 120 °C. The optimal temperature will depend on the nucleophilicity of the attacking species.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for SNAr reactions with Isomer A.
Conclusion
The comparative analysis of 2-fluoro-N-methylpyridin-3-amine and 3-fluoro-N-methylpyridin-2-amine underscores a fundamental principle in medicinal and process chemistry: isomeric position is a powerful determinant of reactivity.
For SNAr reactions , 2-fluoro-N-methylpyridin-3-amine (Isomer A ) is the demonstrably superior substrate due to the favorable positioning of the fluorine atom at the activated C2 position and the absence of a deactivating resonance effect from the amino group.
For metal-catalyzed cross-coupling reactions , the choice is less clear-cut and will be highly dependent on the specific reaction conditions. The interplay between electronic activation and steric hindrance will govern the outcome.
The N-methylamino group's reactivity will also differ, with the group in Isomer B likely being more basic and potentially more nucleophilic.
Ultimately, the selection between these two valuable building blocks should be guided by the intended synthetic transformation. A thorough understanding of their intrinsic electronic and steric properties, as outlined in this guide, will empower researchers to make more informed and strategic decisions in the design and execution of their synthetic routes.
References
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
Hartwig, J. F. (2010).
Anslyn, E. V., & Dougherty, D. A. (2006). Modern physical organic chemistry. University Science Books.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
Sundberg, R. J., & Carey, F. A. (2007). Advanced organic chemistry: Part A: Structure and mechanisms. Springer Science & Business Media.
Li, J. J. (2014). Name reactions: A collection of detailed reaction mechanisms. Springer.
Kurti, L., & Czako, B. (2005). Strategic applications of named reactions in organic synthesis. Elsevier.
Nicolaou, K. C., & Sorensen, E. J. (2003).
Smith, M. B. (2017). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
Eicher, T., Hauptmann, S., & Speicher, A. (2013).
Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of heterocyclic chemistry. Elsevier.
Padwa, A. (Ed.). (2008).
Gupton, J. T. (2001). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol.
Stille, J. K. (1986). The palladium-catalyzed cross-coupling reactions of organotin reagents with organic electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
Buchwald, S. L., & Mauger, C. (2009). Palladium-catalyzed amination of aryl halides and sulfonates. In Palladium in Organic Synthesis (pp. 1-68).
Negishi, E. I. (2002). A genealogy of Pd-catalyzed cross-coupling. Journal of Organometallic Chemistry, 653(1-2), 34-40.
Reddit. (2024, May 10). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. [Link]
ResearchGate. (n.d.). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. [Link]
Organic & Biomolecular Chemistry. (2018). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. [Link]
ACS Publications. (2015, July 20). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. [Link]
PMC. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]
Quora. (2018, April 7). Which is a weaker base between pyridine and 2-aminopyridine and why?. [Link]
Comparing fluorinated vs non-fluorinated pyridine derivatives in drug design
Strategic Fluorination of Pyridine Derivatives in Rational Drug Design: A Comparative Guide Pyridine is one of the most ubiquitous nitrogenous heterocycles in FDA-approved small-molecule therapeutics. However, non-fluori...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Fluorination of Pyridine Derivatives in Rational Drug Design: A Comparative Guide
Pyridine is one of the most ubiquitous nitrogenous heterocycles in FDA-approved small-molecule therapeutics. However, non-fluorinated pyridines often present significant developmental liabilities, including high basicity (which can lead to poor membrane permeability and off-target hERG toxicity) and a high susceptibility to cytochrome P450 (CYP450)-mediated oxidative metabolism[1]. The strategic introduction of fluorine—a highly electronegative, small-radius atom—induces profound electronic and steric perturbations.
As a Senior Application Scientist, I have structured this guide to objectively compare fluorinated versus non-fluorinated pyridine derivatives. By examining the causality behind physicochemical shifts and providing self-validating experimental protocols, this guide equips drug development professionals with actionable insights for lead optimization.
The Physicochemical Paradigm Shift: Causality & Comparison
Basicity and pKa Tuning
The basicity of the pyridine nitrogen is dictated by the availability of its lone pair. In non-fluorinated pyridine, the pKa of the conjugate acid is approximately 5.2. When fluorine is introduced, its strong inductive electron-withdrawing effect (-I) pulls electron density away from the aromatic ring.
The Causality: This inductive pull drastically reduces the electron density on the nitrogen atom, lowering the pKa[2]. Consequently, at physiological pH (7.4), fluorinated pyridines exist predominantly in their unionized form. This shift significantly enhances passive lipoidal membrane permeability and reduces off-target electrostatic interactions with the hERG potassium channel, a primary cause of cardiotoxicity 3[3].
Lipophilicity (logP/logD)
While fluorine is the most electronegative element, the C-F bond is highly polarized yet poorly polarizable. Replacing a C-H bond with a C-F bond increases the hydrophobic surface area of the molecule.
The Causality: The inability of the tightly held fluorine lone pairs to participate in hydrogen bond acceptance (in aqueous media) increases the partition coefficient (logP). This drives better partitioning into lipid bilayers, enhancing oral absorption and blood-brain barrier (BBB) penetration[4].
Table 1: Comparative Physicochemical Data of Pyridine Derivatives
Property
Pyridine (Non-Fluorinated)
2-Fluoropyridine
3-Fluoropyridine
2,6-Difluoropyridine
pKa (Conjugate Acid)
~ 5.2
~ -0.4
~ 2.9
~ -2.8
LogP (Lipophilicity)
0.65
0.90
0.95
1.20
Electronic Nature
Electron-rich / Neutral
Electron-deficient
Electron-deficient
Highly electron-deficient
CYP450 Vulnerability
High (Oxidation prone)
Moderate
Moderate
Low (Highly resistant)
Metabolic Stability: Evading CYP450 Oxidation
Non-fluorinated pyridines are highly susceptible to oxidative metabolism by hepatic CYP450 enzymes (e.g., CYP3A4, CYP2D6), which target electron-rich aromatic systems to form N-oxides or hydroxylated metabolites.
The Causality of Fluorine-Mediated Resistance: It is a common medicinal chemistry misconception that metabolic stability arises solely from the high bond dissociation energy of the C-F bond (~116 kcal/mol) compared to the C-H bond (~98 kcal/mol). From a physical organic chemistry perspective, fluorine substitution fundamentally lowers the Highest Occupied Molecular Orbital (HOMO) energy of the pyridine ring. Because CYP450-mediated oxidation relies on electron extraction from the substrate, a lower HOMO energy makes the ring thermodynamically resistant to oxidation 5[5]. Furthermore, the stereoelectronic bulk of fluorine alters the binding affinity (
Ka
) of the drug to the CYP active site, effectively shielding adjacent vulnerable positions[5].
Fig 1: Comparative CYP450 metabolic pathways for fluorinated vs non-fluorinated pyridines.
Case Study: Kinase Inhibitor Design
In the design of kinase inhibitors, the diaminopyridine scaffold is a privileged "hinge-binder," forming critical hydrogen bonds with the kinase backbone. However, non-fluorinated 2,6-diaminopyridine is electron-rich and metabolically labile.
Transitioning to 2,6-diamino-3,5-difluoropyridine provides a dual advantage:
pKa Modulation: The fluorine atoms act as electron-withdrawing groups, lowering the pKa of the amino groups and reducing non-specific toxicity 6[6].
Metabolic Shielding: The difluorination completely blocks the 3- and 5-positions from oxidative attack, dramatically extending the in vivo half-life while maintaining the critical hinge-binding geometry[6].
Self-Validating Experimental Protocols
To objectively compare these derivatives, researchers must employ rigorous, self-validating assays that isolate the variables being tested.
Objective: Quantify the intrinsic clearance (
CLint
) of fluorinated vs. non-fluorinated pyridines.
Self-Validation Mechanism: The inclusion of a minus-NADPH control ensures that any observed compound depletion is strictly CYP450-mediated, ruling out chemical instability or non-specific protein binding.
Step-by-Step Methodology :
Preparation : Prepare a 1 µM solution of the test compound (e.g., 3-fluoropyridine vs pyridine) in 0.1 M potassium phosphate buffer (pH 7.4).
Incubation : Add human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.
Initiation : Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Validation Control: For the negative control, add an equivalent volume of buffer instead of NADPH.
Time-Course Sampling : At intervals of 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots.
Quenching : Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent denatures the CYP enzymes, halting metabolism instantly.
Centrifugation & Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Data Processing : Plot the natural log of the remaining percentage versus time to calculate the elimination rate constant (
k
) and
CLint
.
Fig 2: Self-validating in vitro microsomal stability workflow for pharmacokinetic profiling.
Objective: Accurately measure the pKa shift induced by fluorination.
Self-Validation Mechanism: Because fluorinated pyridines often exhibit low aqueous solubility, direct aqueous titration can yield precipitation artifacts. The Yasuda-Shedlovsky extrapolation uses varying ratios of a co-solvent to ensure complete dissolution, mathematically extrapolating back to 0% co-solvent for the true aqueous pKa.
Step-by-Step Methodology :
Prepare 1 mM solutions of the pyridine derivative in three different methanol/water mixtures (e.g., 30%, 40%, 50% MeOH by volume).
Add a standardized background electrolyte (0.15 M KCl) to maintain constant ionic strength across all samples.
Perform a potentiometric titration using standardized 0.1 M HCl and 0.1 M KOH under a nitrogen atmosphere at 25°C to prevent CO2 absorption.
Calculate the apparent pKa (
psKa
) for each co-solvent ratio using the Bjerrum function.
Plot
psKa+log[H2O]
against
1/ϵ
(where
ϵ
is the dielectric constant of the specific mixture). The y-intercept of the linear regression yields the highly accurate aqueous pKa.
References
The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications[Link]
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC (NIH)[Link]
Personal protective equipment for handling 2-fluoro-N-methylpyridin-3-amine
As a Senior Application Scientist, I approach the handling of fluorinated N-heterocycles not merely as a procedural checklist, but as a system of mechanistic safeguards. 2-Fluoro-N-methylpyridin-3-amine (CAS: 1610667-12-...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the handling of fluorinated N-heterocycles not merely as a procedural checklist, but as a system of mechanistic safeguards. 2-Fluoro-N-methylpyridin-3-amine (CAS: 1610667-12-3) is a highly valuable building block in pharmaceutical discovery, prized for the unique lipophilicity and metabolic stability imparted by the fluorine atom[1]. However, these exact physicochemical properties drastically amplify its hazard profile.
To build a self-validating safety culture in your laboratory, you must understand the causality behind every piece of Personal Protective Equipment (PPE) and every operational step. This guide provides the authoritative, step-by-step protocols required to handle this compound safely.
Mechanistic Hazard Assessment
Before selecting PPE, we must define the threat. The hazards of 2-fluoro-N-methylpyridin-3-amine are driven by the synergistic effects of the electron-withdrawing fluorine atom and the nucleophilic secondary amine.
Table 1: GHS Hazard Profile and Mechanistic Causality
Hazard Code
Classification
Mechanistic Causality
H302 / H312 / H332
Acute Tox. 4 (Oral, Dermal, Inhalation)
The fluorinated scaffold is highly lipophilic, enabling rapid systemic absorption across mucosal and epidermal lipid bilayers[1].
H315
Skin Irrit. 2
The basic amine disrupts the acidic mantle of the skin, causing localized lipid bilayer degradation and irritation[2].
H318
Eye Dam. 1
The nucleophilic amine causes rapid saponification of corneal lipids and irreversible protein denaturation upon contact[2].
H336
STOT SE 3
Enhanced lipid solubility allows the molecule to rapidly cross the blood-brain barrier (BBB), inducing central nervous system (CNS) depression (drowsiness/dizziness)[2].
Core Personal Protective Equipment (PPE) Matrix
Based on the hazard causality outlined above, standard laboratory attire is insufficient. The following PPE matrix is mandatory for any operational handling, as supported by standard3[3].
Table 2: Required PPE Specifications and Operational Justification
Protection Zone
Required Equipment
Operational Justification
Eye/Face
Chemical safety goggles + Full-face shield
Mandatory defense against H318 (Eye Dam. 1). Goggles block volatile amine vapors; the face shield blocks catastrophic, blinding splashes.
Prevents particulate accumulation on woven clothing and subsequent secondary dermal exposure.
Respiratory
Class IIB Fume Hood (Face velocity ≥ 100 fpm)
Mitigates H332 (inhalation toxicity) and H336 (CNS effects) by capturing aerosolized powders and vapors at the source.
Standard Operating Procedure: Handling Workflow
To ensure trustworthiness, this protocol is designed as a closed-loop system where each step validates the safety of the next.
Step 1: Environmental Verification
Action: Verify the fume hood monitor displays a face velocity of ≥ 100 fpm.
Causality: Ensures sufficient negative pressure to capture any aerosolized amine dust before it reaches your breathing zone.
Step 2: PPE Donning Sequence
Action: Equip chemical safety goggles, followed by a full-face shield. Apply a base layer of standard nitrile gloves, followed by an outer layer of extended-cuff heavy-duty nitrile gloves.
Step 3: Material Transfer (Anti-Static)
Action: Ground all analytical balances. Use an anti-static, grounded spatula to transfer the powder. Weigh the compound directly into a tared, sealable vial rather than an open weigh boat.
Causality: Fine fluorinated powders are prone to static cling and aerosolization. Closed-vial weighing prevents airborne contamination.
Step 4: Solubilization in a Closed System
Action: Seal the vial before removing it from the balance area. Inject your required solvent (e.g., anhydrous dichloromethane) directly through a septum using a syringe.
Step 5: Decontamination
Action: Wipe down all spatulas, balances, and hood surfaces with a 1M HCl solution, followed by an ethanol rinse.
Causality: The acid protonates the amine, converting the volatile, lipophilic free base into a water-soluble, non-volatile hydrochloride salt, ensuring safe and complete removal.
Standard operational workflow for handling 2-fluoro-N-methylpyridin-3-amine.
Emergency Spill Response Protocol
In the event of a spill, rapid classification and containment are critical to prevent systemic exposure[2].
Minor Spill (<50g, contained within Fume Hood):
Maintain Ventilation: Ensure the fume hood sash is pulled down to the lowest workable level.
Neutralization: Carefully spray or apply a weak acid solution (e.g., 1M citric acid or dilute HCl) over the spill to form the stable amine salt.
Absorption: Cover the neutralized area with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand).
Collection: Sweep the absorbed mixture using a non-sparking tool into a designated hazardous waste container.
Major Spill (>50g, or outside Fume Hood):
Evacuation: Immediately halt operations, alert personnel, and evacuate the laboratory.
Isolation: Close all doors to the affected area to prevent vapor migration.
Remediation: Do not attempt to clean without a self-contained breathing apparatus (SCBA) and a fully encapsulated HazMat suit. Contact Environmental Health and Safety (EHS) immediately.
Emergency spill response logic for 2-fluoro-N-methylpyridin-3-amine.
Waste Disposal Protocol
Improper disposal of fluorinated amines can lead to dangerous cross-reactions in waste streams.
Quenching: Slowly add any unreacted 2-fluoro-N-methylpyridin-3-amine to a vigorously stirred flask of 1M HCl submerged in an ice bath. This exothermic neutralization converts the compound into a safe, non-volatile salt.
Segregation: Transfer the resulting aqueous/organic mixture into a designated, clearly labeled "Halogenated Organic Waste" carboy.
Labeling: Explicitly label the waste ticket with "Fluorinated Pyridine Derivatives" and "Aqueous Acid." Crucial: Ensure this waste is never mixed with cyanides, azides, or strong bases to prevent the release of toxic gases.
References
Title: 2-fluoro-N-methylpyridin-3-amine — Chemical Substance Information
Source: NextSDS Hazard Database
URL: [Link]
Title: Fluorinated Heterocycles in Medicine: A Comprehensive Review
Source: SDI Article (International Journal of Pharmaceutical Sciences)
URL: [Link]